Methyl 3-benzoyl-2-oxoindoline-6-carboxylate
Description
Methyl 3-benzoyl-2-oxoindoline-6-carboxylate is a chemical compound with the molecular formula C17H13NO4 and a molecular weight of 295.29 g/mol . It is also known by its systematic name, methyl 3-benzoyl-2-oxo-1,3-dihydroindole-6-carboxylate . This compound is part of the indole family, which is significant in various biological and chemical applications.
Properties
Molecular Formula |
C17H13NO4 |
|---|---|
Molecular Weight |
295.29 g/mol |
IUPAC Name |
methyl 3-benzoyl-2-oxo-1,3-dihydroindole-6-carboxylate |
InChI |
InChI=1S/C17H13NO4/c1-22-17(21)11-7-8-12-13(9-11)18-16(20)14(12)15(19)10-5-3-2-4-6-10/h2-9,14H,1H3,(H,18,20) |
InChI Key |
MQTYFNIIXWRDNZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(C(=O)N2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-benzoyl-2-oxoindoline-6-carboxylate typically involves the reaction of indole derivatives with benzoyl chloride under specific conditions. One common method includes the use of methanesulfonic acid (MsOH) as a catalyst in methanol (MeOH) under reflux conditions . The reaction proceeds through the formation of an intermediate, which is then converted to the final product through a series of steps involving purification and crystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, which is essential for its application in various fields .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-benzoyl-2-oxoindoline-6-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron(III) chloride (FeCl3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Methyl 3-benzoyl-2-oxoindoline-6-carboxylate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of methyl 3-benzoyl-2-oxoindoline-6-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes such as apoptosis or cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Methyl 3-benzoyl-2-oxoindoline-6-carboxylate can be compared with other similar compounds, such as:
Methyl 2-oxoindoline-6-carboxylate: This compound is used as an intermediate in the synthesis of various pharmaceuticals and has similar chemical properties.
2-oxoindoline-based acetohydrazides: These compounds have been studied for their antitumor activities and share structural similarities with this compound.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical reactivity, which makes it valuable for various applications in research and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
